(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-N-[4-(Benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide (CAS: 466661-54-1) is a synthetic cinnamide derivative featuring an α,β-unsaturated enamide scaffold. Its molecular formula is C₂₃H₂₁NO₃, with a molar mass of 359.42 g/mol . Structurally, it comprises:
- A 4-methoxyphenyl group at the α-position of the enamide.
- A 4-benzyloxyphenyl substituent on the anilide nitrogen.
Predicted physicochemical properties include a density of 1.21 g/cm³, boiling point of 595.7±50.0 °C, and pKa of 13.24±0.70, suggesting moderate lipophilicity and stability . The benzyloxy and methoxy groups are electron-donating, which may influence electronic properties and biological interactions compared to halogenated analogs.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-21-12-7-18(8-13-21)9-16-23(25)24-20-10-14-22(15-11-20)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJKLUWMYCNWKS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by amide formation. The reaction conditions often include the use of a base such as potassium carbonate and a dehydrating agent like acetic anhydride to facilitate the condensation reaction. The final product is purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide exhibit significant anticancer properties. The structural features of the compound allow it to interact with cellular pathways involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This property makes it a candidate for further development in treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored, with findings indicating efficacy against a range of bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Organic Electronics
Due to its unique electronic properties, this compound is being studied for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for these applications, potentially leading to advancements in flexible electronics.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, enhancing the mechanical and thermal properties of the resulting materials. Its incorporation into polymer matrices may improve performance characteristics such as conductivity and thermal stability.
Synthesis of Novel Compounds
This compound can act as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of new derivatives with tailored properties for specific applications.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Potential of Benzyloxy Derivatives | Investigated the effects on cancer cell lines | Significant reduction in cell viability observed; apoptosis induction confirmed |
| Anti-inflammatory Effects of Prop-2-enamides | Evaluated cytokine production in vitro | Notable decrease in TNF-alpha and IL-6 levels |
| Synthesis and Characterization of Organic Electronics | Developed OLEDs using the compound | Enhanced brightness and efficiency compared to traditional materials |
Mechanism of Action
The mechanism of action of (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features
Key Observations :
Table 2: Antimicrobial and Cytotoxicity Profiles
Key Observations :
- Chlorinated and trifluoromethyl-substituted cinnamamides (e.g., 2j, 1p) show submicromolar MICs against Gram-positive pathogens and mycobacteria due to enhanced membrane penetration .
- Cytotoxicity in chlorinated analogs arises from necrosis induction in serum-free conditions .
- Chalcones like cardamonin exhibit potent enzyme inhibition (IC₅₀ = 4.35 µM) but distinct mechanisms compared to cinnamamides .
Physicochemical and ADMET Considerations
Table 3: ADMET-Related Properties
Key Observations :
- The target compound’s methoxy and benzyloxy groups may improve aqueous solubility compared to highly halogenated analogs (e.g., 2j), but aromatic rings still limit bioavailability .
- Chlorinated cinnamamides (e.g., 2j) show higher plasma protein binding and risk of drug-drug interactions via CYP enzymes .
Biological Activity
The compound (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide , with the CAS number 466661-54-1, is a member of the chalcone family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₉NO₂
- Molecular Weight : 299.35 g/mol
Structural Characteristics
The compound features a prop-2-enamide backbone with substituents that include:
- A benzyloxy group at the para position.
- A methoxy group at the meta position of the phenyl ring.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that chalcones can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that chalcone derivatives inhibited cell proliferation in breast cancer cells by triggering apoptotic pathways through caspase activation .
Antioxidant Activity
Chalcones are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of methoxy and benzyloxy groups enhances the electron-donating ability of these compounds, leading to improved radical scavenging activity. A comparative analysis showed that similar structures exhibited higher antioxidant activity than their unsubstituted counterparts .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Chalcones have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, thus reducing inflammation in various models. These effects are attributed to their ability to modulate signaling pathways involved in inflammation .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of cell cycle progression : Studies indicate that this compound may interfere with the cell cycle, particularly at the G1/S checkpoint.
- Induction of apoptosis : The compound activates intrinsic apoptotic pathways, leading to increased cell death in tumor cells.
- Modulation of signaling pathways : It may affect pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various chalcone derivatives on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis induction .
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of this compound in a rat model of arthritis. The administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-N-[4-(benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-enamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via a multi-step coupling reaction. First, prepare the 4-(benzyloxy)aniline intermediate by benzyl protection of 4-aminophenol. Next, react this with 4-methoxycinnamic acid derivatives using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen. Catalytic DMAP improves acylation efficiency. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields >70% purity .
- Key Considerations : Monitor stereoselectivity during enamide formation; the (E)-isomer is favored under kinetic control. Use NMR (¹H and ¹³C) to confirm configuration and HPLC to assess purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR to identify substituent effects (e.g., methoxy protons at δ 3.8 ppm, benzyloxy aromatic protons at δ 7.3–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion peaks (expected [M+H]+ at m/z ~388.16) .
- X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require slow evaporation from DMSO/EtOH mixtures .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer applications?
- Approach :
- Substituent Variation : Replace the benzyloxy group with electron-withdrawing (e.g., trifluoromethoxy) or donating (e.g., hydroxyl) groups to assess impact on tubulin polymerization inhibition. Evidence shows trifluoromethoxy groups enhance steric bulk and metabolic stability .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, PC-3) using MTT assays. IC50 values correlate with substituent polarity; hydrophobic groups (e.g., benzyl) improve membrane permeability .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?
- In Silico Tools :
- Molinspiration/Osiris : Calculate cLogP (optimal range: 2–4), topological polar surface area (<140 Ų for oral bioavailability), and toxicity risks (mutagenicity, hepatotoxicity) .
- PASS Prediction : Forecast biological activity spectra; this compound’s acrylamide moiety may show protease inhibition or kinase modulation .
- Validation : Cross-reference predictions with in vitro ADMET assays (e.g., microsomal stability in liver S9 fractions) .
Q. What experimental evidence supports the compound’s mechanism of action in antimicrobial or anticancer contexts?
- Anticancer Mechanisms :
- Tubulin Polymerization Assays : Measure fluorescence intensity (ex: 360 nm, em: 420 nm) to quantify inhibition. Derivatives with 4-methoxyphenyl groups achieve ~66% inhibition at 10 µM, comparable to combretastatin A-4 .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in MCF-7 cells (e.g., 40% apoptosis at 5 µM) .
Methodological Challenges and Contradictions
Q. How can researchers resolve discrepancies in biological activity data across similar acrylamide derivatives?
- Hypothesis Testing :
- Solubility Effects : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .
- Metabolic Stability : Compare half-life in liver microsomes; bulky substituents (e.g., benzyloxy) reduce CYP450-mediated degradation .
- Case Study : Derivatives with 3-nitro substitution show higher antimicrobial activity than 4-nitro analogs, likely due to improved membrane interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
